molecular formula C12H17NOS B14240945 2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol CAS No. 388602-63-9

2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol

Cat. No.: B14240945
CAS No.: 388602-63-9
M. Wt: 223.34 g/mol
InChI Key: GLJXYKBOTLJBCI-UHFFFAOYSA-N
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Description

2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol is an organic compound that features both an amino and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol typically involves the reaction of 2-[(E)-(1-Phenylethylidene)amino]ethanethiol with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the sulfanyl group.

    2-(2-Dimethylaminoethoxy)ethanol: Contains a dimethylamino group instead of the imine group.

Uniqueness

2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol is unique due to the presence of both an imine and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

388602-63-9

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-[2-(1-phenylethylideneamino)ethylsulfanyl]ethanol

InChI

InChI=1S/C12H17NOS/c1-11(12-5-3-2-4-6-12)13-7-9-15-10-8-14/h2-6,14H,7-10H2,1H3

InChI Key

GLJXYKBOTLJBCI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCSCCO)C1=CC=CC=C1

Origin of Product

United States

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